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Compound of Interest

Compound Name: 3-Bromo-5-isopropylphenol

Cat. No.: B2646731 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-5-
isopropylphenol (C₉H₁₁BrO), a substituted phenolic compound with potential applications in

organic synthesis and drug discovery. As experimental spectra for this specific molecule are not

widely published, this document synthesizes foundational spectroscopic principles and data

from analogous structures to present a predictive yet robust characterization. This approach is

designed to empower researchers, scientists, and drug development professionals in

identifying and verifying this compound.

Molecular Structure and Overview
3-Bromo-5-isopropylphenol is an aromatic compound with a molecular weight of

approximately 215.09 g/mol .[1][2] The strategic placement of the bromine atom, hydroxyl

group, and isopropyl group on the benzene ring results in a unique electronic environment,

which is reflected in its spectroscopic signatures. Accurate characterization is paramount for its

use in further chemical transformations and biological assays.

Below is the chemical structure with atoms numbered for unambiguous referencing in the

subsequent spectroscopic analysis.

Caption: Molecular structure of 3-Bromo-5-isopropylphenol with atom numbering for NMR

assignments.
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Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and

chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 3-Bromo-5-isopropylphenol in a standard deuterated

solvent like CDCl₃ would exhibit distinct signals for the aromatic, isopropyl, and hydroxyl

protons. The chemical shifts are estimated based on the additive effects of the substituents on

the benzene ring.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H (Phenolic OH) ~5.0 Singlet (broad) -

H-2, H-6 (Aromatic) ~6.8 - 7.1 Multiplet ~2-3

H-4 (Aromatic) ~6.7 - 6.9 Triplet or Multiplet ~2

H-7 (Isopropyl CH) ~2.8 - 3.0 Septet ~7

H-8, H-9 (Isopropyl

CH₃)
~1.2 Doublet ~7

Interpretation of the Predicted ¹H NMR Spectrum
Aromatic Protons (H-2, H-4, H-6): The electron-donating hydroxyl and isopropyl groups tend

to shield the aromatic protons, shifting them upfield, while the electron-withdrawing bromine

atom has a deshielding effect. The protons at positions 2, 4, and 6 will appear as distinct

multiplets or singlets in the aromatic region, with small coupling constants characteristic of

meta and para relationships.

Isopropyl Group Protons (H-7, H-8, H-9): The methine proton (H-7) is adjacent to six

equivalent methyl protons, resulting in a septet. The six methyl protons (H-8, H-9) are

coupled to the single methine proton, producing a characteristic doublet.
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Phenolic Proton (OH): The hydroxyl proton typically appears as a broad singlet, and its

chemical shift can be highly variable depending on the solvent, concentration, and

temperature due to hydrogen bonding.

Experimental Protocol for ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-5-isopropylphenol in
0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A typical

experiment on a 400 MHz spectrometer would involve a 90° pulse, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds.

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the

frequency-domain spectrum. Phase the spectrum and perform baseline correction. Integrate

the signals to determine the relative number of protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each

unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum of 3-Bromo-5-isopropylphenol would

show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (C-OH) ~155

C-3 (C-Br) ~123

C-5 (C-isopropyl) ~150

C-2, C-6, C-4 (Aromatic CH) ~110 - 130

C-7 (Isopropyl CH) ~34

C-8, C-9 (Isopropyl CH₃) ~24

Interpretation of the Predicted ¹³C NMR Spectrum
Aromatic Carbons: The carbon atom attached to the hydroxyl group (C-1) is significantly

deshielded and appears furthest downfield. The carbon bearing the bromine (C-3) will also

be downfield, but its chemical shift is influenced by the heavy atom effect. The carbon

attached to the isopropyl group (C-5) is also deshielded. The remaining aromatic carbons (C-

2, C-4, C-6) will resonate at higher field strengths.

Isopropyl Carbons: The methine carbon (C-7) and the two equivalent methyl carbons (C-8,

C-9) will appear in the aliphatic region of the spectrum at the higher field.

Experimental Protocol for ¹³C NMR Spectroscopy
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is

typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of

the ¹³C isotope.

Instrument Setup: Similar to ¹H NMR, the instrument needs to be tuned and shimmed for the

¹³C frequency.

Data Acquisition: A proton-decoupled pulse sequence is standard. A larger number of scans

is usually necessary to achieve a good signal-to-noise ratio.

Data Processing: The data is processed similarly to ¹H NMR data (Fourier transform,

phasing, and baseline correction).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2646731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Absorption Data
Vibrational Mode Predicted Absorption Range (cm⁻¹)

O-H stretch (phenol) 3200 - 3600 (broad)

C-H stretch (aromatic) 3000 - 3100

C-H stretch (aliphatic) 2850 - 3000

C=C stretch (aromatic) 1450 - 1600

C-O stretch (phenol) 1200 - 1260

C-Br stretch 500 - 600

Interpretation of the Predicted IR Spectrum
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear

indicator of the hydroxyl group, with the broadening due to hydrogen bonding.

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H bonds,

while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the isopropyl group.

C=C Aromatic Stretches: One or more sharp bands in the 1450-1600 cm⁻¹ region are

characteristic of the carbon-carbon double bonds within the benzene ring.

C-O and C-Br Stretches: The C-O stretch of the phenol and the C-Br stretch will appear in

the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy
Sample Preparation: The sample can be analyzed as a thin film between two salt plates

(e.g., NaCl or KBr) if it is a liquid or low-melting solid. Alternatively, a KBr pellet can be

prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it
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into a transparent disk. The sample can also be dissolved in a suitable solvent (e.g., CCl₄)

and analyzed in a solution cell.

Data Acquisition: A background spectrum of the empty spectrometer (or the pure solvent/KBr

pellet) is recorded first. Then, the sample spectrum is recorded. The background is

automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum shows the percentage of transmittance versus

wavenumber (cm⁻¹). The absorption bands are identified and assigned to their

corresponding functional groups.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides information about the molecular weight and

fragmentation pattern of a compound.

Predicted Mass Spectrum Data (Electron Ionization)
m/z Assignment Notes

214/216 [M]⁺

Molecular ion peak. The two

peaks of roughly equal

intensity are due to the two

isotopes of bromine (⁷⁹Br and

⁸¹Br).

199/201 [M - CH₃]⁺
Loss of a methyl group from

the isopropyl moiety.

171/173 [M - C₃H₇]⁺ Loss of the isopropyl group.

Interpretation of the Predicted Mass Spectrum
Molecular Ion Peak ([M]⁺): The most critical piece of information is the molecular ion peak,

which corresponds to the molecular weight of the compound. For 3-Bromo-5-
isopropylphenol, this will appear as a pair of peaks at m/z 214 and 216, with nearly equal

abundance, which is the characteristic isotopic signature of a molecule containing one

bromine atom.
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Fragmentation Pattern: The fragmentation pattern provides clues about the structure of the

molecule. A common fragmentation pathway for isopropyl-substituted compounds is the loss

of a methyl radical (CH₃•) to form a stable secondary carbocation, resulting in a peak at [M-

15]⁺. Loss of the entire isopropyl group ([M-43]⁺) is also a likely fragmentation.

Experimental Protocol for Mass Spectrometry
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for

volatile compounds.

Ionization: In electron ionization (EI), the sample molecules are bombarded with a high-

energy electron beam, causing them to lose an electron and form a positively charged

molecular ion.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Overall Spectroscopic Characterization Workflow
The comprehensive identification of 3-Bromo-5-isopropylphenol relies on a synergistic

approach, integrating data from multiple spectroscopic techniques.
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Caption: Workflow for the spectroscopic characterization of 3-Bromo-5-isopropylphenol.

Safety and Handling
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As with any chemical, 3-Bromo-5-isopropylphenol should be handled with appropriate safety

precautions. While a specific Safety Data Sheet (SDS) for this compound is not readily

available, related brominated and phenolic compounds are known to be harmful if swallowed,

cause skin irritation, and may cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE): Always wear safety glasses with side shields,

chemical-resistant gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid

inhalation of any dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disposal: Dispose of in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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